CID 53444036
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Overview
Description
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H4F3NaO3S and a molecular weight of 248.15 g/mol . It is known for its unique trifluoromethoxy group attached to a benzenesulfinic acid moiety, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with a suitable reducing agent, such as sodium sulfite, under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfinate.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethoxy)benzenesulfonic acid.
Reduction: 4-(Trifluoromethoxy)benzenesulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfinates.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of the trifluoromethoxy group. This group enhances the compound’s reactivity and stability, allowing it to interact with molecular targets such as enzymes and proteins. The pathways involved include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfinic acid sodium salt
- 4-Methoxybenzenesulfinic acid sodium salt
- 4-Chlorobenzenesulfinic acid sodium salt
Uniqueness
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in chemical synthesis and research.
Properties
Molecular Formula |
C7H5F3NaO3S |
---|---|
Molecular Weight |
249.16 g/mol |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12); |
InChI Key |
QJRBXKKJMZVWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)O.[Na] |
Origin of Product |
United States |
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